molecular formula C8H6ClNO5S B1517819 3-Carbamoyl-5-(chlorosulfonyl)benzoic acid CAS No. 1099186-87-4

3-Carbamoyl-5-(chlorosulfonyl)benzoic acid

Cat. No. B1517819
CAS RN: 1099186-87-4
M. Wt: 263.66 g/mol
InChI Key: ONUSMLVZXXQCTP-UHFFFAOYSA-N
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Description

3-Carbamoyl-5-(chlorosulfonyl)benzoic acid is a chemical compound with the CAS Number: 1099186-87-4 . It has a molecular weight of 263.66 . The IUPAC name for this compound is 3-(aminocarbonyl)-5-(chlorosulfonyl)benzoic acid .


Molecular Structure Analysis

The InChI code for 3-Carbamoyl-5-(chlorosulfonyl)benzoic acid is 1S/C8H6ClNO5S/c9-16(14,15)6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H2,10,11)(H,12,13) . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Environmental Applications

Innovative uses of carbamoyl benzoic acids have been explored in environmental engineering, specifically in the coagulation-flocculation processes of wastewater treatment. These compounds have demonstrated potential for removing hazardous heavy metals, such as Pb^2+, Cu^2+, and Hg^2+, from metal plating wastewater through their ability to bind metallic ions under specific physicochemical conditions. The amide substituent in the carbamoyl benzoic acids induces a specific affinity toward the metallic ions, suggesting that these compounds could significantly contribute to environmental remediation efforts by improving the efficiency of heavy metal removal from contaminated water sources (Martinez-Quiroz et al., 2017).

Material Science Applications

Carbamoyl benzoic acids are also relevant in material science, where they are utilized in the synthesis of polymer-rare earth complexes. These complexes exhibit fluorescence emission, which can be leveraged in various applications including sensors and optical devices. The use of aryl carboxylic acid-functionalized polystyrene and rare earth ions, such as Tb(III), has been shown to produce complexes with strong fluorescence emission due to an "Antenna Effect." This effect enhances the luminescence of the central metal ion in the complex, indicating potential applications in the development of new luminescent materials (Gao et al., 2012).

Chemical Engineering and Catalysis

Further research into carbamoyl benzoic acids reveals their role in chemical engineering and catalysis. For instance, these compounds have been studied for their ability to act as efficient catalysts in organic synthesis, including the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions. Such catalytic activities highlight the versatility of carbamoyl benzoic acids in facilitating various chemical transformations, which is crucial for the development of new synthetic methodologies and the production of novel organic compounds (Karimi-Jaberi et al., 2012).

properties

IUPAC Name

3-carbamoyl-5-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5S/c9-16(14,15)6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H2,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUSMLVZXXQCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)S(=O)(=O)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carbamoyl-5-(chlorosulfonyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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